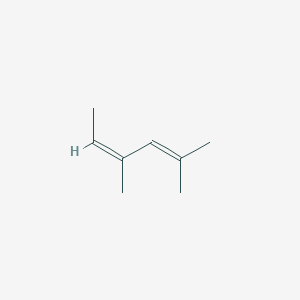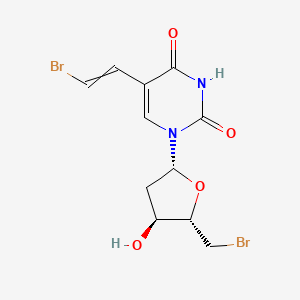
5'-Bromo-5-(2-bromoethenyl)-2',5'-dideoxyuridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Bromo-5-(2-bromoethenyl)-2’,5’-dideoxyuridine is a synthetic nucleoside analog. It is structurally related to uridine, a naturally occurring nucleoside. This compound is characterized by the presence of bromine atoms at specific positions on the uridine molecule, which significantly alters its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-5-(2-bromoethenyl)-2’,5’-dideoxyuridine typically involves the bromination of uridine derivativesThe reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are carried out in solvents like acetonitrile or dichloromethane under controlled temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions
5’-Bromo-5-(2-bromoethenyl)-2’,5’-dideoxyuridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove the bromine atoms.
Addition Reactions: The double bond in the 2-bromoethenyl group can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Major Products Formed
Substitution Products: Formation of 5’-hydroxy-5-(2-bromoethenyl)-2’,5’-dideoxyuridine.
Oxidation Products: Formation of 5’-bromo-5-(2-bromoethenyl)-2’,5’-dideoxyuridine oxo derivatives.
Reduction Products: Formation of 5’-bromo-5-(2-ethenyl)-2’,5’-dideoxyuridine.
Scientific Research Applications
5’-Bromo-5-(2-bromoethenyl)-2’,5’-dideoxyuridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of DNA replication and repair mechanisms due to its ability to incorporate into DNA strands.
Medicine: Investigated for its antiviral properties, particularly against herpes simplex virus (HSV) and other DNA viruses.
Industry: Utilized in the development of diagnostic tools and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 5’-Bromo-5-(2-bromoethenyl)-2’,5’-dideoxyuridine involves its incorporation into DNA during replication. The presence of bromine atoms disrupts the normal base pairing, leading to errors in DNA synthesis and ultimately inhibiting viral replication. The compound targets viral DNA polymerases, which are more prone to incorporating the analog compared to host cell polymerases .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2’-deoxyuridine: Another brominated nucleoside analog with antiviral properties.
5-Iodo-2’-deoxyuridine: Similar in structure but with iodine instead of bromine, used in antiviral and anticancer research.
2’,3’-Dideoxyuridine: Lacks the hydroxyl groups at the 2’ and 3’ positions, used in antiviral research.
Uniqueness
5’-Bromo-5-(2-bromoethenyl)-2’,5’-dideoxyuridine is unique due to the presence of two bromine atoms and the 2-bromoethenyl group, which confer distinct chemical and biological properties. These modifications enhance its ability to inhibit viral DNA synthesis and make it a valuable tool in antiviral research .
Properties
CAS No. |
80646-46-4 |
|---|---|
Molecular Formula |
C11H12Br2N2O4 |
Molecular Weight |
396.03 g/mol |
IUPAC Name |
5-(2-bromoethenyl)-1-[(2R,4S,5S)-5-(bromomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H12Br2N2O4/c12-2-1-6-5-15(11(18)14-10(6)17)9-3-7(16)8(4-13)19-9/h1-2,5,7-9,16H,3-4H2,(H,14,17,18)/t7-,8+,9+/m0/s1 |
InChI Key |
ZWHAVYWEYBJCPA-DJLDLDEBSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C=CBr)CBr)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CBr)CBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



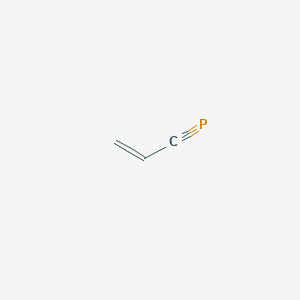

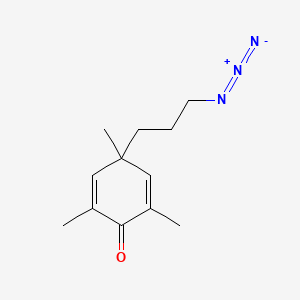
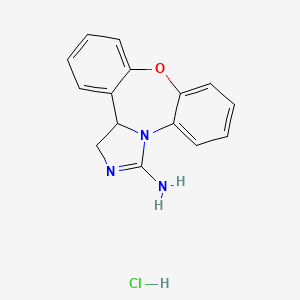

![(2E)-2-[(2-Methoxyphenyl)imino]-1-phenylpropan-1-one](/img/structure/B14422361.png)
![1-[(2-Aminoethyl)amino]-3-[(naphthalen-2-yl)oxy]propan-2-ol](/img/structure/B14422362.png)
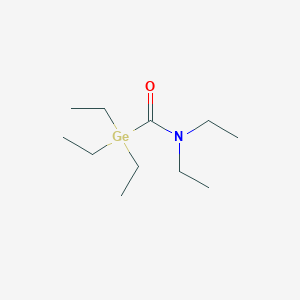
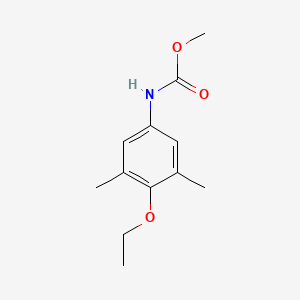
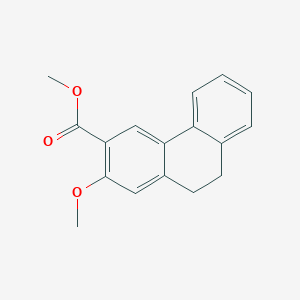

![4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14422381.png)
